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Executive Summary

SR14150, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP)
receptor agonist that also exhibits partial agonist activity at the p-opioid receptor.[1][2] In vivo
studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in
models of chronic pain. This document provides a technical guide to the in vivo experimental
protocols used to characterize SR14150 and details its dual-receptor signaling mechanism. It is
important to note that publicly available literature does not contain quantitative pharmacokinetic
data such as Cmax, Tmax, AUC, or bioavailability for SR14150.

Data Presentation

As of the latest available data, comprehensive quantitative pharmacokinetic parameters for
SR14150 in vivo have not been published. Therefore, a summary table for these metrics
cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes
of SR14150 administration.

Experimental Protocols

The in vivo assessment of SR14150 has been conducted in rodent models, primarily mice, to
evaluate its effects on pain perception. The following methodologies are representative of the
key experiments cited in the literature.

Animal Models and Study Design
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e Subjects: Male mice are commonly used for in vivo studies of SR14150.[1] For chronic pain
investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain
states.[1]

o Administration: SR14150 is typically administered subcutaneously at doses ranging from 3 to
10 mg/kg.[1]

o Control Groups: A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg)
often serves as a positive control for analgesia.[1]

o Antagonist Studies: To elucidate the mechanism of action, studies may include pretreatment
with specific receptor antagonists. Naloxone is used to block p-opioid receptors, and SB-
612111 is used to block NOP receptors.[1]

Pharmacodynamic Assessment

» Antinociception (Acute Pain): The tail-flick test is a common assay to measure the response
to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive
effect.[1]

 Antiallodynia (Chronic Pain): Mechanical allodynia is assessed using von Frey
monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an
antiallodynic effect.[1]

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo
effects of SR14150 in a model of chronic pain.
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In vivo experimental workflow for SR14150.

Signaling Pathway of SR14150

The diagram below depicts the dual agonist activity of SR14150 at both the NOP and p-opioid
receptors, which are G-protein coupled receptors (GPCRS).
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Dual signaling mechanism of SR14150.

Conclusion

SR14150 is a bifunctional molecule that acts on both NOP and p-opioid receptors, leading to
distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be
mediated by the NOP receptor, while its antinociceptive effects are linked to p-opioid receptor
activation.[1] The lack of public pharmacokinetic data highlights an area for future research that
would be critical for the further development of SR14150 as a potential therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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